molecular formula C14H14N4O B14476228 (2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide CAS No. 69532-99-6

(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide

Katalognummer: B14476228
CAS-Nummer: 69532-99-6
Molekulargewicht: 254.29 g/mol
InChI-Schlüssel: GMQNQZBUDRRIFR-FMIVXFBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyano-3-[4-(2-cyanoethyl-methyl-amino)phenyl]prop-2-enamide is an organic compound with a complex structure that includes cyano, amino, and enamide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-[4-(2-cyanoethyl-methyl-amino)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-cyanoethyl-methyl-amino)benzaldehyde with malononitrile under basic conditions to form the desired product. The reaction conditions often require a solvent such as ethanol and a base like sodium ethoxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-cyano-3-[4-(2-cyanoethyl-methyl-amino)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

2-cyano-3-[4-(2-cyanoethyl-methyl-amino)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-cyano-3-[4-(2-cyanoethyl-methyl-amino)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide
  • 2-cyano-3-[4-(ethylamino)phenyl]prop-2-enamide

Uniqueness

2-cyano-3-[4-(2-cyanoethyl-methyl-amino)phenyl]prop-2-enamide is unique due to its specific functional groups and structural configuration

Eigenschaften

CAS-Nummer

69532-99-6

Molekularformel

C14H14N4O

Molekulargewicht

254.29 g/mol

IUPAC-Name

(E)-2-cyano-3-[4-[2-cyanoethyl(methyl)amino]phenyl]prop-2-enamide

InChI

InChI=1S/C14H14N4O/c1-18(8-2-7-15)13-5-3-11(4-6-13)9-12(10-16)14(17)19/h3-6,9H,2,8H2,1H3,(H2,17,19)/b12-9+

InChI-Schlüssel

GMQNQZBUDRRIFR-FMIVXFBMSA-N

Isomerische SMILES

CN(CCC#N)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)N

Kanonische SMILES

CN(CCC#N)C1=CC=C(C=C1)C=C(C#N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.